

# In-Depth Technical Guide: Discovery and Synthesis of DQP-1105

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *dqp-1105*

Cat. No.: B1230525

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**DQP-1105**, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.<sup>[1][2][3]</sup> Its discovery through high-throughput screening and subsequent characterization have positioned it as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of **DQP-1105**, including detailed experimental protocols and a summary of its quantitative data.

## Discovery

**DQP-1105** was identified as a selective modulator of GluN2C/D-containing NMDA receptors through a high-throughput screening (HTS) campaign.<sup>[2]</sup> While the specific details of the initial screening library have not been publicly disclosed, the general workflow for identifying such modulators typically involves the use of cell lines stably expressing specific NMDA receptor subunit combinations.

## High-Throughput Screening Workflow

The discovery of novel NMDA receptor modulators like **DQP-1105** generally employs a multi-step screening process designed to identify and validate compounds with the desired activity and selectivity.



[Click to download full resolution via product page](#)

**Figure 1:** Generalized high-throughput screening workflow for the discovery of selective NMDA receptor modulators.

## Synthesis

While a detailed, step-by-step synthesis protocol for **DQP-1105** has not been published, a plausible synthetic route can be constructed based on established methods for the synthesis of its core dihydroquinoline and pyrazoline moieties. The synthesis would likely involve a multi-step process.

## Plausible Synthetic Pathway

The synthesis of **DQP-1105** can be envisioned through the following key steps:

- Synthesis of the Dihydroquinoline Core: The synthesis of the 3-acetyl-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one core can be achieved through a condensation reaction.
- Chalcone Formation: The dihydroquinoline core would then undergo a Claisen-Schmidt condensation with 4-bromobenzaldehyde to form the corresponding chalcone.
- Pyrazoline Ring Formation: The final step would involve the cyclization of the chalcone with a suitable hydrazine derivative, such as succinic hydrazide, to form the pyrazoline ring and introduce the butanoic acid side chain.



[Click to download full resolution via product page](#)

**Figure 2:** Plausible synthetic pathway for **DQP-1105**.

## Biological Activity and Mechanism of Action

**DQP-1105** is a noncompetitive negative allosteric modulator of NMDA receptors with high selectivity for those containing GluN2C and GluN2D subunits.<sup>[1][2]</sup> Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate or glycine.<sup>[1][2]</sup>

## Signaling Pathway

**DQP-1105** exerts its effect by binding to a site on the NMDA receptor that is distinct from the agonist binding sites and the ion channel pore. This binding event reduces the probability of the channel opening in response to agonist binding, thereby decreasing the influx of  $\text{Ca}^{2+}$  and  $\text{Na}^{+}$  ions. The selectivity of **DQP-1105** for GluN2C/D subunits is attributed to specific amino acid residues located in the lower lobe of the GluN2 agonist binding domain.<sup>[1][2]</sup>



[Click to download full resolution via product page](#)

**Figure 3:** Signaling pathway showing the negative allosteric modulation of the NMDA receptor by **DQP-1105**.

## Quantitative Data

The potency and selectivity of **DQP-1105** have been determined in various *in vitro* systems. The following table summarizes the reported IC<sub>50</sub> values.

| Receptor Subunit | Cell Line | Assay Type                  | IC <sub>50</sub> (μM) | Reference |
|------------------|-----------|-----------------------------|-----------------------|-----------|
| GluN1/GluN2A     | HEK293    | Electrophysiology           | > 300                 | [2]       |
| GluN1/GluN2B     | HEK293    | Electrophysiology           | > 300                 | [2]       |
| GluN1/GluN2C     | HEK293    | Electrophysiology           | 7.0                   | [2]       |
| GluN1/GluN2D     | HEK293    | Electrophysiology           | 2.7                   | [2]       |
| GluN1/GluN2D     | Oocytes   | Two-electrode voltage clamp | 2.7                   | [2]       |

## Experimental Protocols

### Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the NMDA receptors in response to agonist application and the modulatory effect of **DQP-1105**.

Protocol:

- Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).
- Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The external solution contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, and 1 CaCl<sub>2</sub>, with the pH adjusted to 7.3. The internal pipette solution contains (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl<sub>2</sub>, 5 BAPTA, and 10 HEPES, with the pH adjusted to 7.35.
- Data Acquisition: Cells are voltage-clamped at -60 mV. NMDA receptor-mediated currents are evoked by the rapid application of a solution containing glutamate and glycine. **DQP-1105** is co-applied with the agonists to determine its inhibitory effect.

- Data Analysis: The peak and steady-state current amplitudes in the presence and absence of **DQP-1105** are measured to calculate the percent inhibition and determine the IC<sub>50</sub> value.

## Calcium Flux Assay

This assay measures changes in intracellular calcium concentration, a downstream consequence of NMDA receptor activation.

Protocol:

- Cell Preparation: HEK293 cells stably expressing the target NMDA receptor subunits are plated in 96-well plates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
- Compound Application: **DQP-1105** at various concentrations is pre-incubated with the cells before the addition of NMDA receptor agonists.
- Fluorescence Measurement: Changes in fluorescence intensity are monitored using a fluorescence plate reader.
- Data Analysis: The agonist-induced increase in fluorescence in the presence of **DQP-1105** is compared to the control response to determine the inhibitory activity of the compound.

## Pharmacokinetics and Clinical Development

To date, there is no publicly available information on the pharmacokinetic properties of **DQP-1105** in preclinical animal models. Furthermore, there is no indication that **DQP-1105** has entered into clinical trials. Its primary utility remains as a selective pharmacological tool for *in vitro* and *in vivo* research into the function of GluN2C/D-containing NMDA receptors.

## Conclusion

**DQP-1105** is a valuable research tool that has significantly contributed to the understanding of the roles of GluN2C and GluN2D NMDA receptor subunits. Its high selectivity makes it a superior probe compared to less selective antagonists. While its therapeutic potential remains unexplored, the in-depth characterization of **DQP-1105** provides a solid foundation for the

future development of novel therapeutics targeting these specific NMDA receptor subtypes for the treatment of various neurological and psychiatric disorders.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Synthesis of DQP-1105]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1230525#discovery-and-synthesis-of-dqp-1105\]](https://www.benchchem.com/product/b1230525#discovery-and-synthesis-of-dqp-1105)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)